Acetic acid-13C2

Vue d'ensemble

Description

Acetic acid-13C2 is the 13C2 labeled Acetic acid . It is used in various applications such as MRI/MRS and hyperpolarization . It has a molecular weight of 62.04 .

Synthesis Analysis

Acetic acid-13C2 is produced industrially via the carbonylation of methanol . A methyl iodide intermediate is generated from the reaction between methanol and hydrogen iodide. This intermediate is then reacted with carbon monoxide and the resulting compound is treated with water to afford the acetic acid product .Molecular Structure Analysis

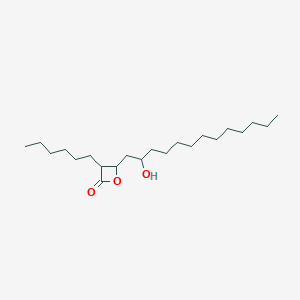

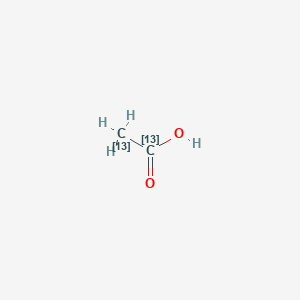

The structure of Acetic acid-13C2 is given by CH3COOH . In the solid-state of acetic acid, there is a chain of molecules wherein individual molecules are connected to each other via hydrogen bonds .Chemical Reactions Analysis

Acetic acid-13C2 is an important compound that must be analyzed in different samples, for example, fruit drinks, wines, and many other aqueous samples . Under most reversed-phase liquid chromatography (RPLC) conditions, organic acids are difficult to retain and hence to analyze .Physical And Chemical Properties Analysis

Acetic acid-13C2 has a molecular weight of 62.04 . It is a liquid form with an autoignition temperature of 800 °F .Applications De Recherche Scientifique

Catalytic Conversion of Methane to Acetic Acid

- Oxidative Condensation of Methane: A study by Periana et al. (2003) demonstrated the catalytic conversion of methane to acetic acid using palladium as a catalyst. This process involves the oxidative condensation of two methane molecules at 180°C in liquid sulfuric acid, with carbon-13 isotopic labeling confirming the origin of both carbons in acetic acid from methane.

Medical and Biological Research

- Cerebral Metabolism of Acetate: Research by Cerdán et al. (1990) explored the metabolism of [1,2-13C2]acetate in rat brain using in vivo and in vitro 13C NMR spectroscopy. This study provided insights into the brain's metabolic pathways involving acetate.

- Astrocyte-specific Substrate Analysis: Patel et al. (2010) investigated acetate as an astrocyte-specific substrate, using [2-13C]acetate-Na+ to measure cerebral kinetics of acetate transport and utilization in rats. This research offers significant insights into the role of acetate in astrocytic function in the brain (Patel et al., 2010).

Environmental and Geochemical Studies

- Analysis of Stable Carbon Isotope Composition: Lee et al. (2013) developed an analytical technique to measure the δ(13)C of formic and acetic acids, essential for understanding their biogeochemical cycles. This method involves needle trap and gas chromatography-isotope ratio mass spectrometry (Lee et al., 2013).

- Carbon Fate in Flooded Soils: Tagami et al. (2011) used 13C-labeled acetic acid to study its fate in the soil environment, revealing that acetic acid changes to other forms and is removed from soil solutions in a short time (Tagami et al., 2011).

Chemical Process Optimization

- NMR Spectroscopy for Biomolecules: Wilson et al. (2009) developed a method to enhance NMR spectra of biomolecules using acetic anhydride's reactivity with amino acids. This method, involving 13C-labeled acetic anhydride, is significant for metabolic profiling (Wilson et al., 2009).

Bioethanol Production

- Recovery of Acetic Acid in Bioethanol Production: Suwal et al. (2018) explored the use of electrodialysis for the recovery of acetic acid from lignocellulosic biomass hydrolysate, a crucial step in bioethanol production. This study highlights the potential for improving the efficiency of bioethanol production processes (Suwal et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Acetic acid-13C2, an isotopically labeled form of acetic acid , primarily targets metabolic pathways in organisms. The incorporation of the 13C isotope allows for the tracking of carbon atom movement in biochemical reactions .

Mode of Action

The mechanism of action of acetic acid-13C2 revolves around its isotopic labeling. The incorporation of the 13C isotope distinguishes specific molecules involved in a biochemical reaction due to its distinct mass compared to other carbon atoms present . This allows for precise tracking and analysis of the compound’s interactions with its targets.

Biochemical Pathways

Acetic acid-13C2 is involved in various metabolic pathways. By employing acetic acid-13C2 in scientific research and laboratory experiments, researchers can delve into the intricacies of these pathways . The compound facilitates the tracking of carbon atom movement in biochemical reactions, providing valuable insights into metabolic processes .

Pharmacokinetics

The use of isotopically labeled compounds like acetic acid-13c2 can significantly aid in the study of drug metabolism and pharmacokinetics .

Result of Action

The primary result of acetic acid-13C2’s action is the provision of a tool for tracking and analyzing biochemical reactions. The 13C isotope acts as a marker, allowing researchers to follow the path of carbon atoms through metabolic pathways .

Propriétés

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid-13C2 | |

CAS RN |

16651-47-1 | |

| Record name | Acetic acid-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)